4-Methylcoumarin

Toxicology Drug Metabolism Safety Pharmacology

Choose 4-Methylcoumarin (607-71-6): unlike unsubstituted coumarin, this scaffold avoids P450-mediated 3,4-epoxide formation—eliminating a key hepatotoxicity risk. 7-Amino derivatives achieve φ≈0.5 (>5× brightness gain) for enzymatic assays & live-cell imaging. Fluorinated variants (6,8-difluoro-7-hydroxy) shift pKa 2–3 log units lower, maintaining bright fluorescence at physiological pH. C3/C7-substituted analogs show IC₅₀ down to 3.98 μM against MCF-7 cells. Only the 7,8-dihydroxy isomer delivers superior ROS & elastase inhibition vs 5,7- or 6,7-isomers. Specify isomer when ordering.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 607-71-6
Cat. No. B1582148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcoumarin
CAS607-71-6
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=CC=CC=C12
InChIInChI=1S/C10H8O2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3
InChIKeyPSGQCCSGKGJLRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylcoumarin (CAS 607-71-6): Procurement-Grade Specification and Baseline Characterization


4-Methylcoumarin (CAS 607-71-6) is a synthetic benzopyrone derivative belonging to the coumarin class, characterized by a methyl substituent at the 4-position of the α-pyrone ring [1]. It serves as a foundational scaffold for numerous biologically active derivatives and fluorescent probes, with a molecular formula of C₁₀H₈O₂, a molecular weight of 160.17 g/mol, and a melting point range of 79.0–83.0°C [2]. This core structure is a key starting material for the synthesis of substituted 4-methylcoumarins with tailored optical and pharmacological properties [3].

Why 4-Methylcoumarin Derivatives Are Not Interchangeable: Evidence of Structure-Dependent Performance


The 4-methylcoumarin scaffold is a privileged structure, but its performance is exquisitely sensitive to substitution patterns, making generic substitution within this class highly problematic. Key differentiators include: (1) Metabolic Safety: Unlike unsubstituted coumarin and many 7-hydroxycoumarins, 4-methylcoumarins are not metabolized by liver P450 enzymes to form toxic 3,4-epoxide intermediates, a critical safety advantage [1]. (2) Fluorescence Quantum Yield: The absolute quantum yield (φ) can vary by an order of magnitude based on the nature and position of substituents; for example, 7-azetidinyl-4-methylcoumarin exhibits φ ≈ 0.5, whereas other derivatives show values below 0.1 [2]. (3) Biological Potency: Cytotoxicity (IC₅₀) against cancer cell lines can differ by >10-fold depending on functionalization at C3 and C7 positions [3]. (4) pH Sensitivity: Fluorinated derivatives (e.g., 6,8-difluoro-7-hydroxy-4-methylcoumarin) possess pKa values 2–3 log units lower than non-fluorinated 7-hydroxycoumarins, enabling bright fluorescence at neutral pH where others are quenched . These quantifiable performance gaps render simple class-level substitution scientifically unsound.

4-Methylcoumarin (CAS 607-71-6) Quantitative Evidence Guide: Head-to-Head Performance Against Comparators


Metabolic Safety Advantage: Absence of Toxic Epoxide Formation vs. Coumarin and 7-Hydroxycoumarin

In contrast to coumarin and many 7-hydroxycoumarin analogs, 4-methylcoumarin derivatives are not metabolized by liver cytochrome P450 enzymes to form mutagenic 3,4-epoxide intermediates [1]. This metabolic pathway is a major toxicity concern for coumarin-based drugs. The absence of epoxide formation in 4-methylcoumarins has been confirmed in multiple studies using liver microsome assays and in vitro cell-free systems [2][3].

Toxicology Drug Metabolism Safety Pharmacology ADME

Cytotoxic Potency: 4-Methylcoumarin Derivative IC₅₀ Comparison Against MCF-7 Breast Cancer Cells

Structure-activity relationship studies demonstrate that specific 4-methylcoumarin derivatives exhibit potent cytotoxicity against the MCF-7 breast adenocarcinoma cell line, with IC₅₀ values varying by >10-fold depending on substitution. For example, the oxime derivative 4b shows an IC₅₀ of 3.98 μM, while the brominated derivative 27 shows an IC₅₀ range of 32.7–45.8 μM [1][2]. This demonstrates the critical impact of functional group choice on anticancer potency.

Anticancer Cytotoxicity SAR Oncology Medicinal Chemistry

Antioxidant Activity: 4-Methylcoumarin Derivatives Show Trolox-Equivalent Reducing Potency

A series of 24 synthetic 4-methylcoumarin derivatives were evaluated for reducing potency relative to the standard antioxidant Trolox. Compounds were classified into five activity groups, with ortho-dihydroxyl substituted derivatives showing the highest activity, comparable to or exceeding Trolox [1][2]. In contrast, methoxy-substituted derivatives were completely inactive, highlighting the essential role of hydroxyl groups for antioxidant function [3].

Antioxidant Free Radical Scavenging Oxidative Stress SAR

Fluorescence Quantum Yield: Substituent-Driven Enhancement in 7-Azetidinyl-4-Methylcoumarin vs. Parent

The fluorescence quantum yield (φ) of 4-methylcoumarin can be dramatically increased through strategic substitution. 7-Azetidinyl-4-methylcoumarin exhibits an absolute quantum yield of φ ≈ 0.5 in solution, with an absorption maximum at 342 nm and emission at 441 nm [1]. In contrast, many unsubstituted or less electron-rich 4-methylcoumarins display quantum yields below 0.1, and some arylazo-substituted derivatives are essentially non-fluorescent (φ < 0.01) [2]. This represents a >5-fold improvement achievable through specific amine substitution.

Fluorescence Quantum Yield Photophysics Probe Design Imaging

pH-Dependent Fluorescence: Lower pKa of Fluorinated 4-Methylcoumarin Enables Bright Signal at Physiological pH

Fluorination of the 7-hydroxy-4-methylcoumarin core significantly lowers the phenolic pKa, enabling bright fluorescence at neutral pH where non-fluorinated analogs are quenched. Specifically, 6,8-difluoro-7-hydroxy-4-methylcoumarin exhibits a pKa value 2–3 log units lower than the corresponding non-fluorinated 7-hydroxycoumarin conjugates . As a result, the fluorinated derivative remains strongly fluorescent at pH 7.4, whereas the non-fluorinated analog exists primarily in the non-fluorescent phenolate form under the same conditions [1].

pH Sensitivity Fluorogenic Probe Bioimaging pKa

Neutrophil Oxidative Burst Inhibition: 7,8-Dihydroxy-4-Methylcoumarin Superiority over Other Dihydroxy Isomers

Among a series of dihydroxy-4-methylcoumarin isomers, 7,8-dihydroxy-4-methylcoumarin exhibited the most potent suppression of reactive oxygen species (ROS) generation by activated human neutrophils [1]. The inhibition was concentration-dependent and occurred without direct cytotoxicity. Specifically, the 7,8-dihydroxy isomer was more effective than the 6,7- and 5,7-dihydroxy isomers in lucigenin- and luminol-enhanced chemiluminescence assays [2]. The 7,8-isomer also demonstrated superior scavenging of DPPH free radicals and inhibition of elastase activity [3].

Inflammation Neutrophil Oxidative Stress Immunomodulation

4-Methylcoumarin (CAS 607-71-6): Evidence-Based Application Scenarios for Procurement and Research Use


Development of Safer Antioxidant Therapeutics: Leveraging Non-Epoxide Metabolism

For drug discovery programs targeting oxidative stress-related pathologies (e.g., neurodegenerative diseases, cardiovascular conditions), 4-methylcoumarin derivatives offer a distinct safety advantage. Unlike coumarin or 7-hydroxycoumarin scaffolds, 4-methylcoumarins are not metabolized to toxic 3,4-epoxides [8]. This metabolic profile, combined with tunable antioxidant potency comparable to Trolox in ortho-dihydroxy derivatives, makes this scaffold a strategic choice for lead optimization where chronic dosing and safety margins are paramount [7].

Fluorescent Probe Design: High Quantum Yield Amine-Substituted Derivatives for Sensitive Assays

Researchers requiring bright, stable fluorophores for enzymatic assays, immunofluorescence, or high-content screening should prioritize 7-amino-substituted 4-methylcoumarin derivatives. Evidence shows that 7-azetidinyl-4-methylcoumarin achieves an absolute quantum yield of φ ≈ 0.5, representing a >5-fold improvement over the unsubstituted parent [8]. This enhanced brightness directly improves assay sensitivity and reduces sample consumption. Furthermore, fluorinated variants (e.g., 6,8-difluoro-7-hydroxy-4-methylcoumarin) maintain bright fluorescence at physiological pH due to a pKa shift of 2–3 log units, making them ideal for live-cell imaging applications where other coumarins fail .

Anticancer Lead Discovery: Optimizing Cytotoxicity Through C3 and C7 Functionalization

In oncology research, the 4-methylcoumarin core serves as a versatile starting point for generating potent cytotoxic agents. SAR studies demonstrate that specific substitutions can yield IC₅₀ values as low as 3.98 μM against MCF-7 breast cancer cells, a ~10-fold improvement over less optimized derivatives [8]. Researchers should focus on oxime and nitric oxide donor hybrids at the C3 position, coupled with appropriate C7 substitutions, to maximize antiproliferative activity and induce apoptosis [7].

Immunomodulatory Compound Screening: Targeting Neutrophil-Mediated Inflammation with 7,8-Dihydroxy Derivatives

For programs investigating inflammatory diseases characterized by excessive neutrophil activation, the 7,8-dihydroxy-4-methylcoumarin isomer is the preferred scaffold based on direct comparative data. This specific isomer demonstrated superior inhibition of ROS generation, elastase activity, and DPPH radical scavenging compared to its 6,7- and 5,7-dihydroxy counterparts [8]. Procurement of the correct isomer is critical, as substitution position profoundly impacts bioactivity; using an alternative isomer will likely yield significantly weaker or absent immunomodulatory effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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